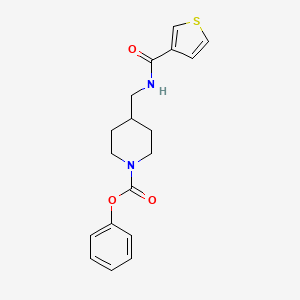

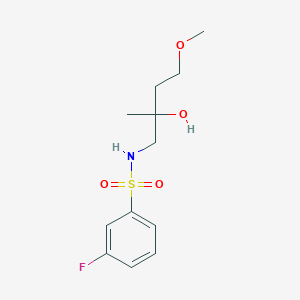

2-(2-Methylphenyl)-2-morpholin-4-ylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

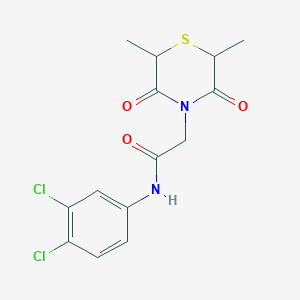

The compound “2-(2-Methylphenyl)-2-morpholin-4-ylethanamine” is an organic compound consisting of a morpholine ring and a methylphenyl group. Morpholine is a common motif in organic chemistry and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals . The 2-methylphenyl group is a type of aromatic ring, which is also commonly found in many organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Typical properties to consider might include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a compound with structural similarity to 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine, demonstrates high affinity and effectiveness as an orally active human neurokinin-1 (h-NK1) receptor antagonist. It's effective in pre-clinical tests related to emesis and depression, showcasing potential in treating these conditions (Harrison et al., 2001).

Serotonin Reuptake Inhibition and 5-HT2A Receptor Antagonism

YM992, chemically related to 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine, is both a selective serotonin reuptake inhibitor (SSRI) and a potent 5-HT2A antagonist. It has shown efficacy in altering the firing activity of norepinephrine neurons, suggesting potential benefits in affective and anxiety disorders (Szabo & Blier, 2002).

Discovery of Norepinephrine Transporter Inhibitors

Research into 2-morpholin-2-ylethyl derivatives led to the discovery of potent and selective inhibitors of the norepinephrine transporter, significant for treating conditions like acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Antidepressant Potential

YM992, similar in structure to 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine, exhibits dual action as a 5-HT reuptake inhibitor and a 5-HT2A receptor antagonist. This unique biochemical profile suggests it may have high efficacy as a novel antidepressant (Takeuchi et al., 1997).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIARICFYQNWNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)-2-morpholin-4-ylethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2691209.png)